N-(3-benzamido-4-chlorophenyl)-2,5-diiodobenzamide
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Overview
Description
N-(3-benzamido-4-chlorophenyl)-2,5-diiodobenzamide is a complex organic compound characterized by its unique structure, which includes benzoylamino, chloro, and diiodo functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-benzamido-4-chlorophenyl)-2,5-diiodobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Amination Reaction: The initial step involves the amination of 3-amino-4-chlorobenzoyl chloride with benzoyl chloride to form N-(3-benzoylamino-4-chloro-phenyl)benzamide.
Iodination Reaction: The subsequent step involves the iodination of the benzamide derivative using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium iodate, to introduce the diiodo groups at the 2 and 5 positions of the benzamide ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. The choice of solvents, catalysts, and purification methods are also tailored to ensure the scalability and environmental sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(3-benzamido-4-chlorophenyl)-2,5-diiodobenzamide can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The benzoylamino and benzamide groups can engage in coupling reactions, forming more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with sodium borohydride can produce amine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N-(3-benzamido-4-chlorophenyl)-2,5-diiodobenzamide serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for various modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structure suggests possible interactions with biological targets, making it a candidate for the development of new therapeutic agents, particularly in oncology and antimicrobial research.
Industry
In the material science industry, the compound’s unique properties are investigated for applications in the development of novel materials, such as polymers and coatings, that require specific chemical functionalities.
Mechanism of Action
The mechanism by which N-(3-benzamido-4-chlorophenyl)-2,5-diiodobenzamide exerts its effects is largely dependent on its interaction with molecular targets. The benzoylamino and benzamide groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The chloro and iodo groups may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-(3-Benzoylamino-4-chloro-phenyl)-2,5-dibromo-benzamide: Similar structure but with bromine atoms instead of iodine.
N-(3-Benzoylamino-4-chloro-phenyl)-2,5-difluoro-benzamide: Fluorine atoms replace the iodine atoms.
N-(3-Benzoylamino-4-chloro-phenyl)-2,5-dichloro-benzamide: Chlorine atoms replace the iodine atoms.
Uniqueness
N-(3-benzamido-4-chlorophenyl)-2,5-diiodobenzamide is unique due to the presence of iodine atoms, which can significantly influence its chemical reactivity and biological activity. Iodine atoms are larger and more polarizable than other halogens, potentially enhancing the compound’s interactions with biological targets and its overall stability.
Properties
Molecular Formula |
C20H13ClI2N2O2 |
---|---|
Molecular Weight |
602.6 g/mol |
IUPAC Name |
N-(3-benzamido-4-chlorophenyl)-2,5-diiodobenzamide |
InChI |
InChI=1S/C20H13ClI2N2O2/c21-16-8-7-14(24-20(27)15-10-13(22)6-9-17(15)23)11-18(16)25-19(26)12-4-2-1-3-5-12/h1-11H,(H,24,27)(H,25,26) |
InChI Key |
WLFKSLNMCTWBJB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=C(C=CC(=C3)I)I)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=C(C=CC(=C3)I)I)Cl |
Origin of Product |
United States |
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